molecular formula C18H20N2S B4655558 2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine CAS No. 355382-72-8

2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine

Cat. No.: B4655558
CAS No.: 355382-72-8
M. Wt: 296.4 g/mol
InChI Key: SVDSFWZJWCZRAY-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a benzylamine moiety substituted with a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution with Benzylamine: The indole derivative is then reacted with 4-(methylthio)benzylamine. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine involves its interaction with specific molecular targets. The indole core can interact with various receptors, such as serotonin receptors, due to its structural similarity to serotonin. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine): Similar indole structure with a methoxy group.

    2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine: Similar indole structure with a benzyl group.

Uniqueness

2-(1H-Indol-3-yl)-N-(4-(methylthio)benzyl)ethanamine is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity and its interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18/h2-9,13,19-20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDSFWZJWCZRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366061
Record name 2-(1H-Indol-3-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-72-8
Record name 2-(1H-Indol-3-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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